molecular formula C18H20O6 B1227748 Podolactone E CAS No. 37070-59-0

Podolactone E

Katalognummer: B1227748
CAS-Nummer: 37070-59-0
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: ANQOYNYNTQZJPI-INRPBURKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Podolactone E is a complex organic compound with a unique pentacyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Podolactone E typically involves multi-step organic reactions. These steps may include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct spatial arrangement of atoms. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Podolactone E can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter its functional groups, such as converting a ketone to an alcohol.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium or platinum. Reaction conditions may vary, but they often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.

Wissenschaftliche Forschungsanwendungen

Podolactone E has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic reactions and stereochemistry.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Wirkmechanismus

The mechanism of action of Podolactone E involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing downstream processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Podolactone E: This compound itself.

    Other Pentacyclic Compounds: Compounds with similar ring structures but different functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

37070-59-0

Molekularformel

C18H20O6

Molekulargewicht

332.3 g/mol

IUPAC-Name

(1R,2R,4S,5R,6R,9R,12R,17R)-12-ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione

InChI

InChI=1S/C18H20O6/c1-4-9-7-5-10-13-17(2,8(7)6-11(19)22-9)15-12(24-15)14(20)18(13,3)16(21)23-10/h4-5,8-10,12-15,20H,1,6H2,2-3H3/t8?,9-,10-,12+,13-,14+,15+,17-,18-/m1/s1

InChI-Schlüssel

ANQOYNYNTQZJPI-INRPBURKSA-N

SMILES

CC12C3CC(=O)OC(C3=CC4C1C(C(C5C2O5)O)(C(=O)O4)C)C=C

Isomerische SMILES

C[C@@]12[C@@H]3[C@@H](C=C4[C@H](OC(=O)CC4[C@]3([C@@H]5[C@H]([C@@H]1O)O5)C)C=C)OC2=O

Kanonische SMILES

CC12C3CC(=O)OC(C3=CC4C1C(C(C5C2O5)O)(C(=O)O4)C)C=C

Synonyme

podolactone E

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podolactone E
Reactant of Route 2
Podolactone E
Reactant of Route 3
Podolactone E
Reactant of Route 4
Podolactone E
Reactant of Route 5
Podolactone E
Reactant of Route 6
Podolactone E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.